

Application Note: Quantification of N,N'-Dinitrosopiperazine in Gastric Juice by HPLC-UV

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Compound of Interest

Compound Name: *N,N'*-Dinitrosopiperazine

Cat. No.: B030178

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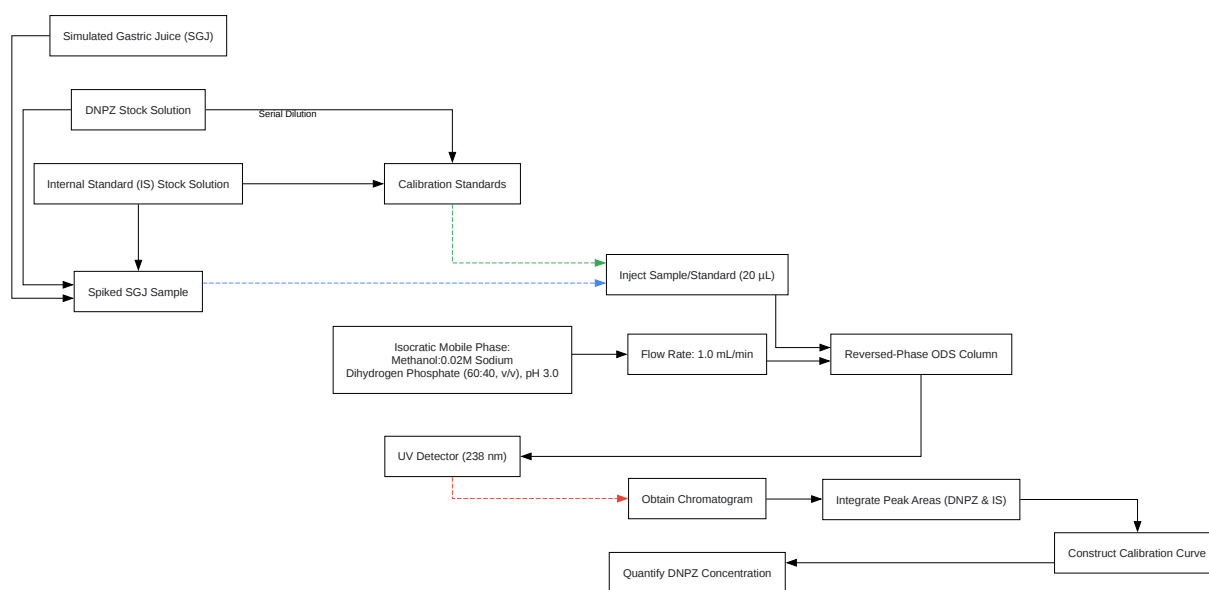
For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso compounds are a class of potent carcinogens that can form in the human stomach from the reaction of secondary or tertiary amines with nitrite.[1] The quantification of these compounds in gastric juice is crucial for toxicological risk assessment and in drug development, particularly for amine-containing drug substances. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of **N,N'-Dinitrosopiperazine** (DNPZ) in simulated gastric juice.[1] This method is simple, specific, and can be readily implemented in a laboratory setting.

Experimental Workflow

The following diagram outlines the key steps in the analytical procedure for the quantification of **N,N'-Dinitrosopiperazine** in gastric juice samples.



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Caption: Experimental workflow for DNPZ analysis.

Detailed Protocols

1. Preparation of Simulated Gastric Juice (SGJ)

Simulated Gastric Juice should be prepared according to the United States Pharmacopeia (USP) 24 standards.[\[1\]](#)

2. Preparation of Standard Solutions

- **N,N'-Dinitrosopiperazine (DNPZ) Stock Solution:** Prepare a stock solution of DNPZ in a suitable solvent (e.g., methanol).
- **Internal Standard (IS) Stock Solution:** A 1.0 mg/mL solution of isosorbide dinitrate can be used as the internal standard.[\[1\]](#)
- **Calibration Standards:** Prepare a series of calibration standards by spiking known concentrations of DNPZ and a fixed concentration of the internal standard into the simulated gastric juice.

3. HPLC-UV System and Conditions

The following chromatographic conditions have been validated for the analysis of DNPZ in simulated gastric juice.[\[1\]](#)

Parameter	Specification
HPLC System	A system equipped with a pump, injector, and UV detector.
Column	Reversed-phase ODS (Octadecylsilane) column.
Mobile Phase	Isocratic mixture of methanol and 0.02 M sodium dihydrogen phosphate (60:40 v/v), adjusted to pH 3.0 with phosphoric acid.[1]
Flow Rate	1.0 mL/min.[1]
Injection Volume	20 µL.[1]
Detection Wavelength	238 nm.[1]
Internal Standard	Isosorbide dinitrate.[1]

4. Sample Preparation

For the analysis, the simulated gastric juice samples can be directly fortified with DNPZ and the internal standard without the need for an extraction step.[1] The samples should then be filtered through a 0.45 µm membrane filter before injection into the HPLC system.[1]

5. Data Analysis

- Identify and integrate the peak areas of DNPZ and the internal standard in the chromatograms.
- Construct a calibration curve by plotting the ratio of the peak area of DNPZ to the peak area of the internal standard against the concentration of DNPZ for the calibration standards.
- Determine the concentration of DNPZ in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The described HPLC-UV method has been validated for its performance. The key quantitative parameters are summarized in the table below.[1]

Parameter	Result
Linearity Range	0.072 - 2.88 µg/mL.[1]
Limit of Detection (LOD)	0.011 µg/mL (at a signal-to-noise ratio of 2).[1]
Limit of Quantification (LOQ)	0.072 µg/mL.[2]
Intra-day Precision (%RSD)	0.19 - 0.25%.[1]
Inter-day Precision (%RSD)	0.32 - 0.38%.[1]
Intra-day Accuracy (% Error)	0.08 - 0.11%.[1]
Inter-day Accuracy (% Error)	0.18 - 0.21%.[1]

Conclusion

This application note provides a detailed protocol for the quantification of **N,N'-Dinitrosopiperazine** in gastric juice using a validated HPLC-UV method. The method is shown to be linear, sensitive, precise, and accurate, making it suitable for routine analysis in research and drug development settings. The direct injection approach without a prior extraction step simplifies the sample preparation process and improves throughput.[1]

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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